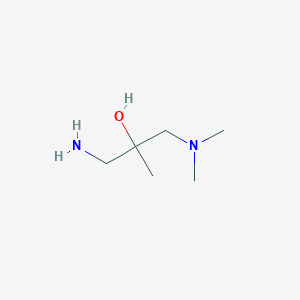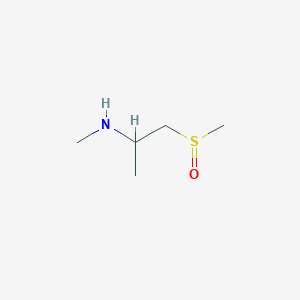![molecular formula C10H12BrFN2 B1375271 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine CAS No. 1466153-77-4](/img/structure/B1375271.png)
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is an organic chemical compound with a molecular formula of C10H11BrFN21. It has a molecular weight of 259.12 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine. However, azetidines can be synthesized through various methods, including aza-Michael addition of NH-heterocycles2.Molecular Structure Analysis
The molecular structure of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine consists of a four-membered azetidine ring attached to a bromo-fluoro-substituted benzene ring via a methylene bridge1. The exact 3D conformer could not be found.
Chemical Reactions Analysis
Specific chemical reactions involving 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine are not available in the retrieved data. However, compounds with similar structures can undergo various reactions, including substitution reactions at the bromine or fluorine sites.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine include a molecular weight of 259.12 g/mol1. Other properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activity
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine and its derivatives have been explored in the synthesis of novel compounds with potential antimicrobial properties. Research demonstrates the synthesis of various azetidin-2-ones and their evaluation as antimicrobial agents. For instance, a study by Ansari and Lal (2009) showed the synthesis of novel azetidin-2-ones and their effectiveness in combating microbial infections (Ansari & Lal, 2009). Similarly, another research by Sharma et al. (2013) involved synthesizing azetidin-2-one derivatives and exploring their anti-inflammatory activities, indicating their therapeutic potential beyond antimicrobial uses (Sharma, Maheshwari, & Bindal, 2013).
Cytotoxic Activity
The cytotoxic properties of azetidin-2-one derivatives are another area of interest. A study by Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antibacterial and cytotoxic properties, uncovering compounds with significant in vitro cytotoxic activity (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Pharmaceutical Synthesis
In pharmaceutical synthesis, these compounds have been used as intermediates or as part of more complex molecular structures. For example, Gérard, Raoul, and Sapi (2006) reported a methodology for synthesizing N-alkylated 2-substituted azetidin-3-ones, highlighting the versatility of these compounds in pharmaceutical chemistry (Gérard, Raoul, & Sapi, 2006).
Antioxidant and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) focused on synthesizing pyrimidine-azetidinone analogues and assessing their antioxidant, antimicrobial, and antitubercular activities. This study illustrates the potential of these compounds in treating various health conditions, including tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Cholesterol Absorption Inhibition
The compound's potential in inhibiting cholesterol absorption was explored by Rosenblum et al. (1998), who synthesized a related azetidinone and evaluated its efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum, Huynh, Afonso, Davis, Yumibe, Clader, & Burnett, 1998).
Safety And Hazards
Specific safety and hazard information for 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine are not specified in the retrieved data. However, azetidine derivatives are of interest in medicinal chemistry and could be explored for various biological activities2.
properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBUNRIDDJUGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

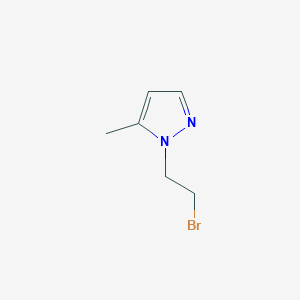
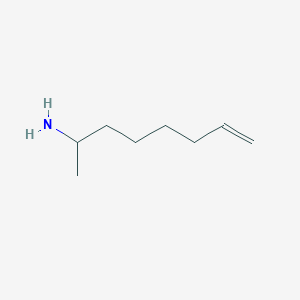
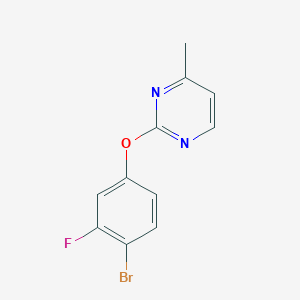
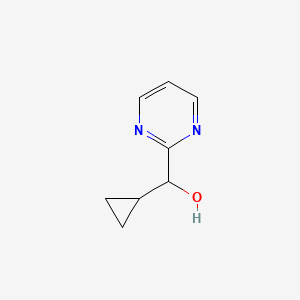
![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
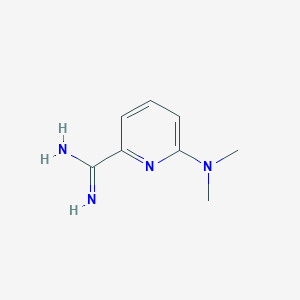
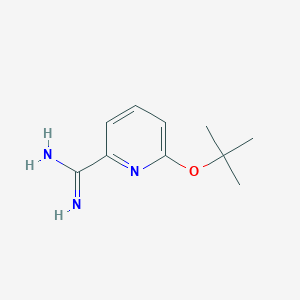
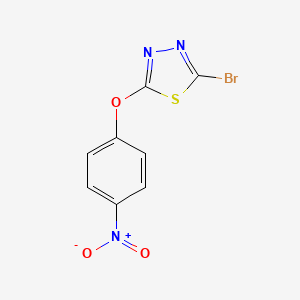
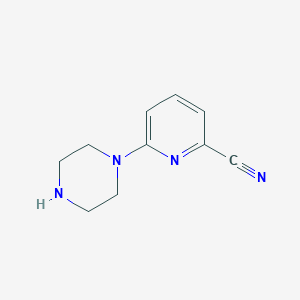
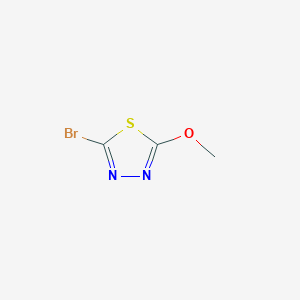
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
